molecular formula C5HClF8O2 B3037909 5-Chlorooctafluoropentanoic acid CAS No. 66443-79-6

5-Chlorooctafluoropentanoic acid

Cat. No. B3037909
CAS RN: 66443-79-6
M. Wt: 280.5 g/mol
InChI Key: VQKMJXAMQVPHHB-UHFFFAOYSA-N
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Description

5-Chlorooctafluoropentanoic acid is a chemical compound with the linear formula C5HClF8O2 . It is listed under CAS Number 66443-79-6 .


Molecular Structure Analysis

The molecular formula of this compound is C5HClF8O2 . This indicates that the molecule consists of 5 carbon atoms, 1 hydrogen atom, 1 chlorine atom, 8 fluorine atoms, and 2 oxygen atoms.

Scientific Research Applications

1. Production and Applications

  • Production from Biomass Derivatives: 5-Chlorooctafluoropentanoic acid can be derived from biomass. For example, Dutta, Wu, and Mascal (2015) discuss the production of acid chloride derivatives like 5-(Chloromethyl)furan-2-carbonyl chloride from biomass-derived precursors, highlighting its potential use in biofuel and polymer production (Dutta, Wu, & Mascal, 2015).

2. Chemical Properties and Reactions

  • Spectroscopic Studies: Karabacak, Kose, and Kurt (2010) conducted an experimental and theoretical study on the structures and vibrations of 5-Chloro-salicylic acid, providing insights into the molecular characteristics of similar chlorinated compounds (Karabacak, Kose, & Kurt, 2010).
  • Thermal Stability: Dawidowicz and Typek (2010) investigated the thermal stability of 5-O-Caffeoylquinic acid, a compound structurally related to this compound, which could provide comparative data for stability studies (Dawidowicz & Typek, 2010).

3. Biological Screening and Antimicrobial Activity

  • Antimicrobial Properties: Bajko et al. (2016) examined the antimicrobial activity of 5-O-Caffeoylquinic acid, indicating its potential as a model for studying the antimicrobial properties of similar compounds (Bajko et al., 2016).

4. Pharmaceutical and Health-related Applications

  • Anti-inflammatory Effects: Rousseaux et al. (2005) explored the intestinal anti-inflammatory effects of 5-Aminosalicylic acid, a compound with a similar structure, which could provide insights into the potential health applications of this compound (Rousseaux et al., 2005).

properties

IUPAC Name

5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClF8O2/c6-5(13,14)4(11,12)3(9,10)2(7,8)1(15)16/h(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKMJXAMQVPHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClF8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90892916
Record name 5-Chloro-perfluoropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90892916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66443-79-6
Record name 5-Chloro-perfluoropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90892916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chlorooctafluoropentanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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